Aziridine, 2-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-
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Overview
Description
2-(4-Chlorophenyl)-1-(4-methylbenzenesulfonyl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 4-chlorophenyl group and a 4-methylbenzenesulfonyl group attached to the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-1-(4-methylbenzenesulfonyl)aziridine typically involves the reaction of 4-chlorophenylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which then undergoes cyclization to form the aziridine ring. The reaction conditions usually require an inert atmosphere and low temperatures to prevent side reactions and decomposition of the product.
Chemical Reactions Analysis
2-(4-Chlorophenyl)-1-(4-methylbenzenesulfonyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form the corresponding aziridine N-oxide.
Reduction: Reduction of the aziridine ring can be achieved using hydrogenation or metal hydrides, resulting in the formation of the corresponding amine.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., m-CPBA). The major products formed from these reactions depend on the specific nucleophile or reagent used.
Scientific Research Applications
2-(4-Chlorophenyl)-1-(4-methylbenzenesulfonyl)aziridine has several scientific research applications, including:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly as a scaffold for designing enzyme inhibitors and receptor antagonists.
Biological Studies: It is employed in studies investigating the reactivity and mechanism of aziridine-containing compounds in biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-1-(4-methylbenzenesulfonyl)aziridine involves its reactivity as an electrophile due to the strained aziridine ring. The compound can undergo ring-opening reactions with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved in its biological activity depend on the specific application and the nature of the nucleophile or reagent used in the reaction.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-1-(4-methylbenzenesulfonyl)aziridine can be compared with other aziridine derivatives, such as:
2-Phenylaziridine: Lacks the sulfonyl group, making it less reactive in certain nucleophilic substitution reactions.
1-(4-Methylbenzenesulfonyl)aziridine:
2-(4-Bromophenyl)-1-(4-methylbenzenesulfonyl)aziridine: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological activity.
Properties
CAS No. |
97401-93-9 |
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Molecular Formula |
C15H14ClNO2S |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C15H14ClNO2S/c1-11-2-8-14(9-3-11)20(18,19)17-10-15(17)12-4-6-13(16)7-5-12/h2-9,15H,10H2,1H3 |
InChI Key |
VVLIQDBJBRENDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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